N-(2,2-dibromo-1-cyanovinyl)benzamide
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Overview
Description
N-(2,2-dibromo-1-cyanovinyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzamide group attached to a 2,2-dibromo-1-cyanovinyl moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dibromo-1-cyanovinyl)benzamide typically involves the reaction of benzamide with 2,2-dibromo-1-cyanovinyl intermediates under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dibromo-1-cyanovinyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dibromo and cyanovinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
N-(2,2-dibromo-1-cyanovinyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dibromo-1-cyanovinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-dibromo-1-cyanovinyl)benzamide include:
- N-(2,2-dichloro-1-cyanovinyl)benzamide
- N-(2,2-difluoro-1-cyanovinyl)benzamide
- N-(2,2-diiodo-1-cyanovinyl)benzamide
Uniqueness
This compound is unique due to the presence of the dibromo group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2,2-dibromo-1-cyanoethenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-9(12)8(6-13)14-10(15)7-4-2-1-3-5-7/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDTVCXXNNROKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=C(Br)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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